molecular formula C17H18FN3O3 B7092474 2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone

2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B7092474
M. Wt: 331.34 g/mol
InChI Key: YKYAFPMTHCYROS-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 3,4-Dihydroxyphenyl Intermediate: This step involves the hydroxylation of a phenyl ring to introduce the dihydroxy groups.

    Coupling with Piperazine: The intermediate is then reacted with a piperazine derivative, specifically 4-(5-fluoropyridin-2-yl)piperazine, under conditions that facilitate nucleophilic substitution.

    Final Assembly: The final step involves the coupling of the intermediate with ethanone to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluoropyridinyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The dihydroxyphenyl group can interact with enzymes and receptors, while the fluoropyridinyl group can enhance binding affinity and specificity. The piperazine moiety can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroxyphenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
  • 2-(3,4-Dihydroxyphenyl)-1-[4-(2-fluoropyridin-3-yl)piperazin-1-yl]ethanone

Uniqueness

2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-2-4-16(19-11-13)20-5-7-21(8-6-20)17(24)10-12-1-3-14(22)15(23)9-12/h1-4,9,11,22-23H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYAFPMTHCYROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)F)C(=O)CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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